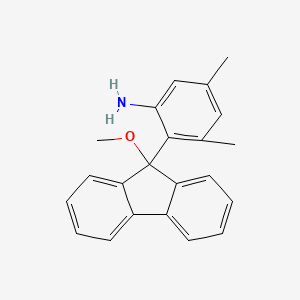

2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline

Description

2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline is a substituted aniline derivative featuring a 9-methoxyfluorenyl group attached to the aromatic amine core. This compound combines the electronic and steric properties of the fluorenylmethoxy moiety with the methyl-substituted aniline framework. The methoxy group on the fluorene ring introduces electron-donating effects, while the 3,5-dimethyl substitution on the aniline ring enhances steric bulk and may influence reactivity.

Properties

CAS No. |

91481-73-1 |

|---|---|

Molecular Formula |

C22H21NO |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2-(9-methoxyfluoren-9-yl)-3,5-dimethylaniline |

InChI |

InChI=1S/C22H21NO/c1-14-12-15(2)21(20(23)13-14)22(24-3)18-10-6-4-8-16(18)17-9-5-7-11-19(17)22/h4-13H,23H2,1-3H3 |

InChI Key |

ITNWEKGXWRDCKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C2(C3=CC=CC=C3C4=CC=CC=C42)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline typically involves the following steps:

Formation of the Fluorene Core: The fluorene core can be synthesized through the cyclization of biphenyl derivatives under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Dimethyl Aniline Group: The final step involves the coupling of the dimethyl aniline group to the fluorene core through nucleophilic substitution reactions, often using aniline derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding hydrofluorene derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Hydrofluorene derivatives.

Substitution: Halogenated or nitrated fluorenes.

Scientific Research Applications

2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its interaction with DNA may result in the inhibition of replication or transcription, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four structurally related aromatic amines (Table 1):

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Steric and Electronic Effects

- The 9-methoxyfluorenyl group in the target compound introduces significant steric bulk compared to simpler methyl or ethyl substituents in 3,5-DMA or 3-EA.

- In contrast, the fluorine atoms in N-Fmoc-3,5-Difluoro-D-Phenylalanine provide electron-withdrawing effects, altering electronic properties compared to the electron-donating methyl groups in the target compound.

Solubility and Physicochemical Behavior

- The hydrophobic fluorenyl group lowers solubility in polar solvents compared to 3,5-DMA or 3-EA, which are more soluble in aqueous or alcoholic media . This property may limit the compound’s utility in reactions requiring polar environments.

Toxicity and Exposure Risks

- Simple aromatic amines like 3,5-DMA are well-documented carcinogens due to metabolic activation into reactive intermediates . However, metabolic cleavage of the fluorenylmethoxy group could release 3,5-DMA, warranting caution .

Biological Activity

2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline, also known by its CAS number 1146118-59-3, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its activity against various pathogens.

Chemical Structure and Properties

The molecular formula of 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline is with a molecular weight of 396.44 g/mol. The compound features a fluorenyl moiety, which is significant in determining its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1146118-59-3 |

| Molecular Formula | C22H24N2O5 |

| Molecular Weight | 396.44 g/mol |

| Structure | Structure |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to the fluorenyl structure. For instance, derivatives synthesized from similar precursors have shown varying degrees of activity against multidrug-resistant strains of bacteria and fungi. In particular:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from the fluorenyl structure were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The MIC values were found to be higher than 256 μg/mL for most derivatives, indicating limited effectiveness against these pathogens .

The mechanism through which 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline exerts its biological effects is not fully elucidated. However, compounds in this class are believed to interact with microbial membranes or specific enzymes critical for bacterial survival. This interaction may lead to disruption of cellular processes or inhibition of growth.

Case Studies

- Synthesis and Evaluation : A study synthesized various fluorenyl-hydrazinthiazole derivatives and assessed their antimicrobial activity. While some derivatives showed promise against Gram-positive bacteria, none were effective against multidrug-resistant Gram-negative pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Comparison with Other Compounds : In comparative studies with other anilines, it was observed that while some compounds exhibited significant antimicrobial properties, the specific compound did not outperform existing antibiotics in terms of efficacy against resistant strains .

Summary of Findings

The following table summarizes key findings from recent research on the biological activity of compounds related to 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.